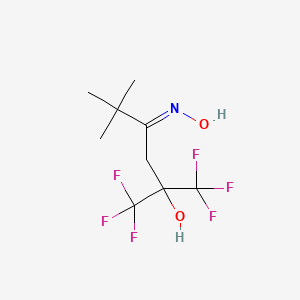
Koeniginequinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Koeniginequinone A is an organic compound belonging to the class of carbazoles. Carbazoles are characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Koeniginequinone A can be achieved through a domino ‘in-water, on-water’ process. This method involves the use of on-water chemistry, which is a recently developed technique that allows for the efficient generation of carbazolo-1,4-quinone natural products . The process typically involves a Claisen rearrangement catalyzed by water, which facilitates the rapid and efficient synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of on-water chemistry suggests that this method could be scaled up for industrial applications. The efficiency and simplicity of the on-water process make it a promising candidate for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Koeniginequinone A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups, as well as the carbazole core structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include molecular iodine, periodic acid, and various catalysts. For example, the synthesis of carbazole-1,4-quinones from the Fischer-Borsche ring involves the use of a catalytic amount of molecular iodine and periodic acid .
Major Products Formed
The major products formed from the reactions of this compound include various carbazolequinones and their derivatives. These products are of significant interest due to their potential biological and pharmaceutical activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Koeniginequinone A involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that carbazolequinones can exert their effects through various pathways, including the inhibition of enzymes and the induction of apoptosis in cancer cells . The presence of functional groups such as methoxy and methyl groups may play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Koeniginequinone A is part of a broader class of carbazolequinones, which includes compounds such as murrayaquinones B, C, D, and E, and pyrayaquinones B and C . These compounds share a similar core structure but differ in the functional groups attached to the carbazole ring. The uniqueness of this compound lies in its specific functional groups and the efficiency of its synthesis using on-water chemistry.
List of Similar Compounds
- Murrayaquinone B
- Murrayaquinone C
- Murrayaquinone D
- Murrayaquinone E
- Pyrayaquinone B
- Pyrayaquinone C
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its efficient synthesis, diverse chemical reactions, and promising biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
110519-58-9 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-9H-carbazole-1,4-dione |
InChI |
InChI=1S/C14H11NO3/c1-7-5-11(16)13-12(14(7)17)9-4-3-8(18-2)6-10(9)15-13/h3-6,15H,1-2H3 |
InChI-Schlüssel |
FBXPHUZRLGTRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC |
melting_point |
240 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


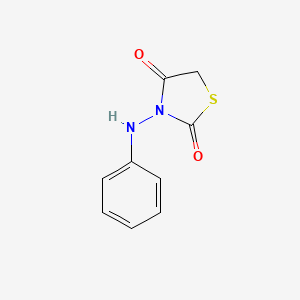

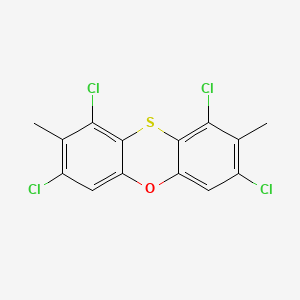

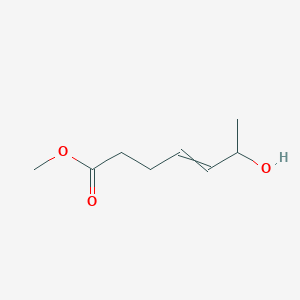
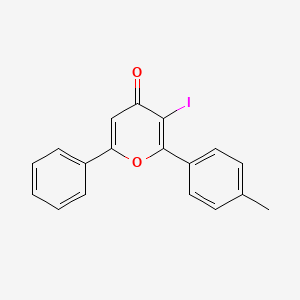
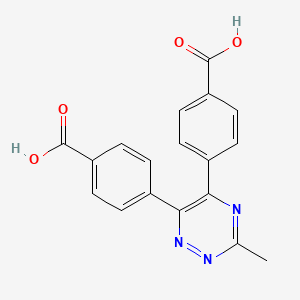
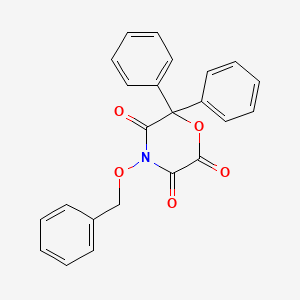

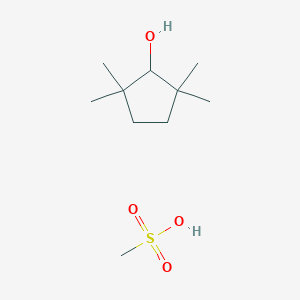

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)

